tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

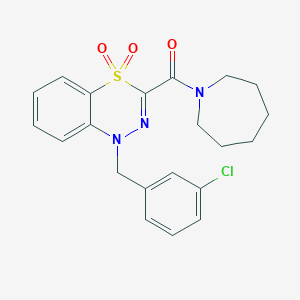

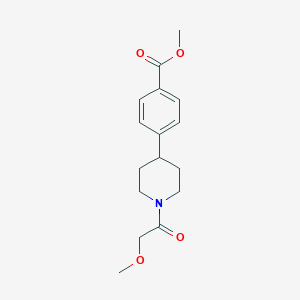

“tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate” is a type of organic compound known as a carbamate. It is a protected hydroxylamine . It is an N-alkyl-N-benzyloxy carbamate . Its linear formula is C6H5CH2ONHCO2C(CH3)3 . It has a molecular weight of 223.27 .

Synthesis Analysis

The synthesis of “tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate” involves several steps. For instance, it can be prepared from 4-benzyloxybenzaldehyde and tert-butyl carbamate . The reaction is facilitated by benzenesulfinic acid sodium salt and formic acid . Another method involves the use of a three-component coupling of amines, carbon dioxide, and halides .Molecular Structure Analysis

The molecular structure of “tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate” can be represented by the SMILES string CC©©OC(=O)NOCc1ccccc1 . The InChI key for this compound is MZNBNPWFHGWAGH-UHFFFAOYSA-N .Chemical Reactions Analysis

“tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate” can undergo various chemical reactions. For example, its C-N cross-coupling reaction with fluorescein ditriflate has been reported . It also participates in facile intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .Scientific Research Applications

Synthesis of N-Boc-protected anilines

tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is important in the field of organic chemistry, as it allows for the protection of the amine group during reactions, preventing it from reacting with other compounds.

Synthesis of Tetrasubstituted Pyrroles

This compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are a class of organic compounds that are widely used in pharmaceuticals and natural products.

3. Preparation of Seven-membered Cyclic Hydroxamic Acids tert-Butyl N-(benzyloxy)carbamate was used in the preparation of seven-membered cyclic hydroxamic acids . These compounds have potential applications in medicinal chemistry due to their biological activities.

Synthesis of 2-(N-formyl-N-hydroxyamino) Ethylphosphonate (IPP)

This compound may be used in the synthesis of 2-(N-formyl-N-hydroxyamino) ethylphosphonate (IPP) . IPP is a key intermediate in the biosynthesis of isoprenoids, a large and diverse class of compounds that includes cholesterol, steroid hormones, and many other biologically important molecules.

5. Intermediate in the Synthesis of Jaspine B ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, which was isolated from various sponges and endowed with cytotoxic activity against several human carcinoma cell lines, was synthesized from L-Serine in overall yield 30% through seven steps, including esterification, Bn protection, Boc protection, TBS protection, reduction, Corey-Fuchs reaction .

Safety and Hazards

The safety data sheet for “tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate” indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

tert-butyl N-(4-methyl-3-phenylmethoxyphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-14-10-11-16(20-18(21)23-19(2,3)4)12-17(14)22-13-15-8-6-5-7-9-15/h5-12H,13H2,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVZALYWGATOSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2437386.png)

![2-Chloro-4-fluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2437387.png)

![3-Methyl-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2437392.png)

![1-cyclopentyl-3-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)urea](/img/structure/B2437396.png)

![3-(4-fluorophenyl)-N-isobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2437402.png)

![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2437403.png)

![2-Chloro-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]propanamide](/img/structure/B2437407.png)